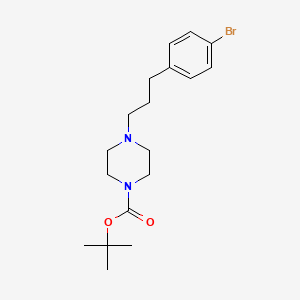

![molecular formula C12H10N4O B1456483 3-(4-méthoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine CAS No. 1330043-83-8](/img/structure/B1456483.png)

3-(4-méthoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

Vue d'ensemble

Description

The compound “3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine” belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst was introduced .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by Mass spectra (MS) and their IR spectra revealed the presence of the functional groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were followed by TLC . The reactions involved a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Applications De Recherche Scientifique

Thérapies anticancéreuses : Inhibiteurs de TRK

Le composé a été évalué pour son potentiel en tant qu’inhibiteur de TRK. Les kinases du récepteur de la tropomyosine (TRK) sont associées à la prolifération et à la différenciation cellulaires, et leur surexpression peut conduire au cancer . Un dérivé de ce composé a montré une activité prometteuse contre TRKA avec une valeur de CI50 de 56 nM, suggérant son potentiel pour une exploration plus approfondie en tant que thérapeutique anticancéreuse .

Stabilité plasmatique et inhibition du cytochrome P450

Un autre aspect important de ce composé est sa stabilité plasmatique et son interaction avec les isoformes du cytochrome P450. Il a montré une excellente stabilité plasmatique, avec une demi-vie supérieure à 289,1 minutes, et une faible activité inhibitrice sur un panel d’isoformes du cytochrome P450, à l’exception de CYP2C9 . Cela indique son potentiel pour des applications pharmacologiques sûres.

Inhibition de CDK2 pour le traitement du cancer

La fraction pyrazolopyrimidine, qui fait partie de la structure de ce composé, a été utilisée dans la conception d’inhibiteurs de CDK2. CDK2 est une enzyme essentielle pour la régulation du cycle cellulaire, et son inhibition est une approche ciblée pour le traitement du cancer . Des dérivés de ce composé ont montré des activités cytotoxiques significatives contre diverses lignées de cellules cancéreuses, soulignant son potentiel en tant qu’inhibiteur de CDK2 .

Applications antimicrobiennes et antitumorales

Les dérivés de ce composé ont été trouvés posséder une variété d’applications médicinales, y compris des activités antimicrobiennes et antitumorales . Ce large spectre d’activité en fait un candidat polyvalent pour le développement de médicaments futurs.

Anti-diabétique et anti-maladie d’Alzheimer

Les mêmes dérivés ont également montré un potentiel dans le traitement du diabète et de la maladie d’Alzheimer . Ces applications sont particulièrement importantes compte tenu de la prévalence croissante de ces affections dans le monde.

Propriétés anti-inflammatoires et antioxydantes

En plus de ce qui précède, il existe des preuves suggérant que les dérivés de ce composé ont des propriétés anti-inflammatoires et antioxydantes . Ces propriétés sont bénéfiques pour une variété d’affections caractérisées par l’inflammation et le stress oxydatif.

Applications dans les dispositifs optoélectroniques

Au-delà des produits pharmaceutiques, ce composé trouve des applications dans le domaine de l’optoélectronique. Il a été utilisé dans le développement de dispositifs tels que des diodes électroluminescentes (LED), des photodiodes, des capteurs de gaz et des dispositifs memristifs . Cela met en évidence la polyvalence du composé et son potentiel dans diverses avancées technologiques.

Propriétés de fluorescence pour l’imagerie biologique

Enfin, les dérivés du composé présentent des propriétés de fluorescence, qui ont été utilisées en imagerie biologique . Ils ont été utilisés comme biomarqueurs des gouttelettes lipidiques pour les cellules cancéreuses, démontrant l’utilité du composé dans la recherche et les applications diagnostiques .

Mécanisme D'action

Target of Action

The primary target of the compound 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cellular processes and plays a significant role in the development and progression of many diseases, including cancer . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines .

Biochemical Pathways

The compound 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine affects the CDK2/cyclin A2 pathway . The inhibition of CDK2 disrupts the normal cell cycle progression, leading to the induction of apoptosis . This effect on the cell cycle is a key downstream effect of the compound’s interaction with its target.

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the action of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is the significant inhibition of the growth of certain examined cell lines . Most notably, it showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induced a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cell lines .

Analyse Biochimique

Biochemical Properties

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways that promote cell proliferation and survival . Additionally, 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine has shown selectivity for specific cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted cancer therapy .

Cellular Effects

The effects of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cell lines, including Km-12, with an IC50 value of 0.304 μM . It influences cell function by interfering with cell signaling pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival . Furthermore, 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine affects gene expression and cellular metabolism, leading to reduced cancer cell viability and increased apoptosis .

Molecular Mechanism

At the molecular level, 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine exerts its effects through binding interactions with the kinase domain of TRKs. This binding inhibits the phosphorylation of the kinase domain, thereby blocking the activation of downstream signaling pathways . The compound’s selectivity for specific TRK subtypes, such as TRKA, TRKB, and TRKC, is attributed to its structural compatibility with the kinase domain . Additionally, 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine has been shown to possess good plasma stability and low inhibitory activity against cytochrome P450 isoforms, except CYP2C9 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine have been observed to change over time. The compound demonstrates good stability, maintaining its inhibitory activity against TRKs over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy . In vitro and in vivo studies have shown that prolonged exposure to 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine can lead to sustained inhibition of cancer cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoforms . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity and affinity for specific cellular compartments . Studies have shown that 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine accumulates in cancer cells, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TRKs and other signaling molecules . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic efficacy .

Propriétés

IUPAC Name |

3-(4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-17-11-5-6-13-12(15-11)9-8-14-16-7-3-2-4-10(9)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNGVIIVQBHVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C2=C3C=CC=CN3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

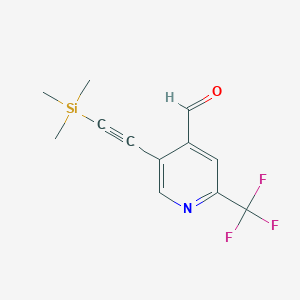

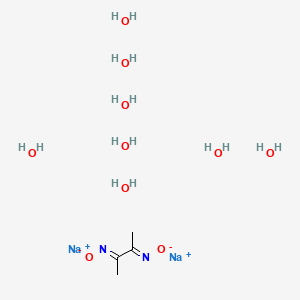

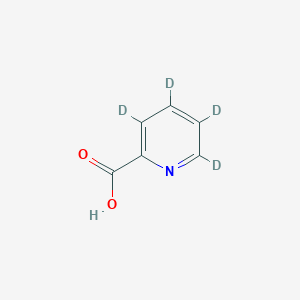

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

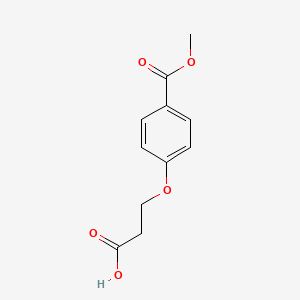

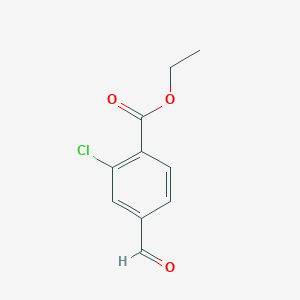

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate](/img/structure/B1456406.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8](/img/structure/B1456412.png)

![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)

![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)